molecular formula C16H32N4O3S B5590101 1-(ethylsulfonyl)-N-[3-(4-methyl-1-piperazinyl)propyl]-3-piperidinecarboxamide

1-(ethylsulfonyl)-N-[3-(4-methyl-1-piperazinyl)propyl]-3-piperidinecarboxamide

Cat. No.: B5590101
M. Wt: 360.5 g/mol
InChI Key: XXTBTTBMBFTURM-UHFFFAOYSA-N
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Description

1-(ethylsulfonyl)-N-[3-(4-methyl-1-piperazinyl)propyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H32N4O3S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.21951207 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

1-(Ethylsulfonyl)-N-[3-(4-methyl-1-piperazinyl)propyl]-3-piperidinecarboxamide and its derivatives have been explored for various biological activities. For instance, novel piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and alkyl or phenyl groups at strategic positions significantly enhanced the activity, with certain compounds showing affinity thousands of times greater for AChE than for BuChE, indicating potential as antidementia agents (Sugimoto et al., 1990).

Material Science and Electrochemistry

In the field of material science and electrochemistry, derivatives of this compound have been utilized. For example, 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide has shown good miscibility with carbonate solvents, enhancing conductivity as a co-solvent in Li-ion batteries, outperforming smaller cationic size counterparts (Kim, Cho, & Shin, 2013).

Antibacterial Applications

Research on pyrido(2,3-d)pyrimidine derivatives, including those related to this compound, has shown significant antibacterial activity against gram-negative bacteria, including Pseudomonas aeruginosa. This highlights the potential of these compounds in developing new antibacterial agents (Matsumoto & Minami, 1975).

Hyperbranched Polymers

The synthesis of hyperbranched polymers using derivatives of this compound has been explored. For example, polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone without catalysts resulted in hyperbranched polysulfone−amine with multiamino groups, indicating applications in polymer science (Yan & Gao, 2000).

Anticancer Potential

The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents highlights the potential therapeutic applications of these compounds. Some derivatives have shown strong anticancer activity, comparable to reference drugs, indicating their potential in cancer treatment (Rehman et al., 2018).

Properties

IUPAC Name

1-ethylsulfonyl-N-[3-(4-methylpiperazin-1-yl)propyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N4O3S/c1-3-24(22,23)20-9-4-6-15(14-20)16(21)17-7-5-8-19-12-10-18(2)11-13-19/h15H,3-14H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTBTTBMBFTURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.